2-(4-chloro-2-methylphenoxy)-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}acetamide 2-(4-chloro-2-methylphenoxy)-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0993559
InChI: InChI=1S/C20H21Cl2N3O3S/c1-13-10-14(21)2-5-18(13)28-12-19(26)24-20(29)23-15-3-4-17(16(22)11-15)25-6-8-27-9-7-25/h2-5,10-11H,6-9,12H2,1H3,(H2,23,24,26,29)
SMILES: CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl
Molecular Formula: C20H21Cl2N3O3S
Molecular Weight: 454.4 g/mol

2-(4-chloro-2-methylphenoxy)-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}acetamide

CAS No.:

Cat. No.: VC0993559

Molecular Formula: C20H21Cl2N3O3S

Molecular Weight: 454.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chloro-2-methylphenoxy)-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}acetamide -

Specification

Molecular Formula C20H21Cl2N3O3S
Molecular Weight 454.4 g/mol
IUPAC Name 2-(4-chloro-2-methylphenoxy)-N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]acetamide
Standard InChI InChI=1S/C20H21Cl2N3O3S/c1-13-10-14(21)2-5-18(13)28-12-19(26)24-20(29)23-15-3-4-17(16(22)11-15)25-6-8-27-9-7-25/h2-5,10-11H,6-9,12H2,1H3,(H2,23,24,26,29)
Standard InChI Key ACEKHUPCYYSEHJ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl
Canonical SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator